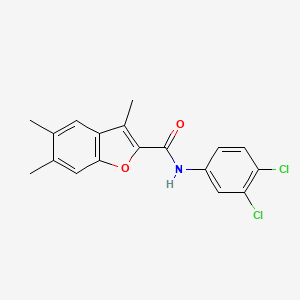
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as DCTB, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its ability to bind to specific receptors in the body, which results in the inhibition of certain enzymes and the modulation of various physiological processes. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to bind to the COX-2 enzyme, which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can reduce inflammation and pain. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been found to bind to HDAC, which is involved in the regulation of gene expression. By inhibiting HDAC, N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can modulate the expression of certain genes, which can result in anti-cancer and anti-viral effects.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate gene expression. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been found to exhibit anti-viral activity against certain viruses such as hepatitis B and C.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments is its ability to selectively inhibit certain enzymes and modulate various physiological processes. This makes it a useful tool for studying the role of these enzymes and processes in various diseases and conditions. However, one of the limitations of using N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of research is the development of more potent and selective N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide analogs for use in various applications. Another area of research is the study of the potential role of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions, such as cancer, viral infections, and inflammatory diseases. Additionally, the use of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide as a tool for studying the role of specific enzymes and physiological processes in various diseases and conditions is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves the reaction of 3,4-dichlorophenylacetonitrile with 3,5,6-trimethyl-2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then treated with an acid to obtain N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in high yield.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential application in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been studied for its ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in various physiological processes.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-9-6-13-11(3)17(23-16(13)7-10(9)2)18(22)21-12-4-5-14(19)15(20)8-12/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHWNYINVPAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)


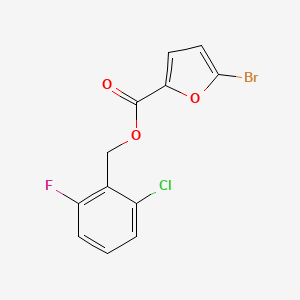
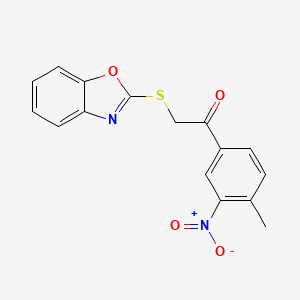
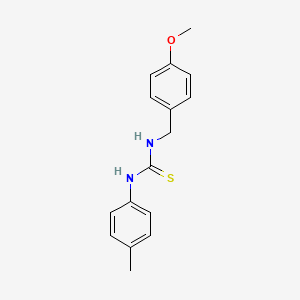
![4-methyl-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751427.png)
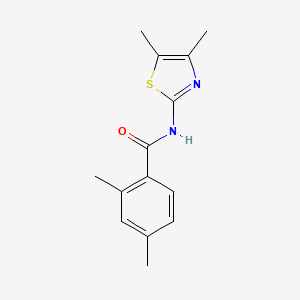
![1-[(2,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5751436.png)
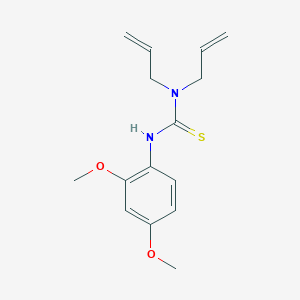
![methyl 2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5751455.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)
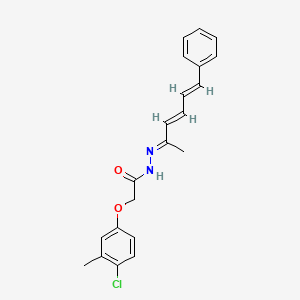
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5751477.png)